molecular formula C15H14N2O2S B2365093 1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole CAS No. 100969-46-8

1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole

Cat. No.: B2365093
CAS No.: 100969-46-8
M. Wt: 286.35
InChI Key: MSUWCHNLYNBJHU-UHFFFAOYSA-N
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Description

1-Benzyl-2-methanesulfonyl-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a benzyl substituent at position 1 and a methanesulfonyl (mesyl) group at position 2. This compound is of interest in medicinal chemistry due to the pharmacological versatility of benzimidazole scaffolds, which exhibit antimicrobial, antiviral, and antitumor activities .

Properties

IUPAC Name

1-benzyl-2-methylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-20(18,19)15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUWCHNLYNBJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group in 1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole is a good leaving group, making the compound susceptible to nucleophilic attack. Common nucleophiles include amines and alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.

Example Reaction:

R Nu+C11H12N2O2SR N SO2C11H12N2+Nu H\text{R Nu}+\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2\text{S}\rightarrow \text{R N SO}_2\text{C}_{11}\text{H}_{12}\text{N}_2+\text{Nu H}

Electrophilic Aromatic Substitution

The benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring. This reaction is facilitated by the electron-donating nature of the benzyl group.

Example Reaction:

C11H12N2O2S+E+C11H11N2O2S( E)+H+\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2\text{S}+\text{E}^+\rightarrow \text{C}_{11}\text{H}_{11}\text{N}_2\text{O}_2\text{S}(\text{ E})+\text{H}^+

Oxidation Reactions

The methanesulfonyl group can also be oxidized under certain conditions, potentially leading to sulfone derivatives.

Example Reaction:

C11H12N2O2S+OxidantC11H12N2O4S+Reduced Species\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2\text{S}+\text{Oxidant}\rightarrow \text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_4\text{S}+\text{Reduced Species}

  • Research Findings on Biological Activity

Recent studies have highlighted the biological potential of derivatives obtained from this compound. For instance:

  • Antimicrobial Activity: Compounds derived from this benzodiazole have shown promising activity against various bacterial strains.

  • Anti-inflammatory Effects: Some derivatives exhibit significant anti-inflammatory properties, making them candidates for further pharmacological evaluation.

  • Data Table of Synthetic Routes and Yields

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionRoom Temperature, Various Amines70-85
Electrophilic Aromatic SubstitutionReflux in Solvent (e.g., DMF)60-75
OxidationUsing Oxidants (e.g., H₂O₂)50-65

The compound this compound exhibits versatile chemical reactivity that can be exploited for synthesizing a variety of derivatives with potential biological applications. Further research into its synthetic pathways and biological evaluations will likely enhance its utility in medicinal chemistry.

  • Future Directions

Future studies should focus on optimizing synthetic routes to improve yields and exploring the pharmacological profiles of newly synthesized derivatives to uncover their full therapeutic potential.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of biological activities due to its structural properties, which can be attributed to the benzodiazole moiety. Research indicates that derivatives of benzodiazole are associated with diverse pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that benzodiazole derivatives possess significant antimicrobial properties against various bacteria and fungi. For instance, compounds derived from the benzodiazole structure have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antiviral Activity : The compound may also exhibit antiviral properties. Benzodiazole derivatives have been reported to inhibit viruses such as hepatitis C and herpes simplex virus, showcasing their potential as antiviral agents .
  • Anti-inflammatory and Analgesic Effects : Some studies suggest that benzodiazole derivatives can reduce inflammation and pain. For example, certain compounds have shown promising results in reducing edema and exhibiting analgesic activity in animal models .

Case Studies

Several case studies highlight the applications of 1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole in medicinal chemistry:

Study Focus Findings
Fei et al. (2021)Antimicrobial ActivityReported notable antimicrobial properties against Gram-positive and Gram-negative bacteria with MIC values comparable to standard drugs.
Youssif et al. (2016)Antiviral ActivitySynthesized derivatives that inhibited hepatitis C virus with low IC50 values, indicating strong antiviral potential.
Moneer et al. (2016)Anti-inflammatory EffectsInvestigated anti-inflammatory properties showing significant reduction in edema compared to standard treatments like diclofenac.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

Benzimidazole derivatives with sulfonyl or sulfanyl groups at position 2 show distinct biological properties:

  • 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole (): The methylsulfanyl (thioether) group is less polar than methanesulfonyl, reducing electrophilicity. Lower bioavailability due to decreased solubility compared to sulfonyl analogs. No direct bioactivity data provided, but sulfanyl groups generally enhance membrane permeability.
  • Similar sulfonyl group may improve binding to viral proteins (e.g., herpesvirus Tsg101), as suggested by studies on prazole-based inhibitors .
  • 5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b) ():

    • Hydroxyl groups confer potent antioxidant activity (e.g., DPPH scavenging IC₅₀ = 0.3125 mg/mL) and antimicrobial efficacy against S. aureus (MIC = 0.156 mg/mL).
    • Polar substituents increase water solubility but may reduce cell-membrane penetration .

Antimicrobial Potential

  • Compound 5b : Exhibited broad-spectrum activity against S. aureus (MIC = 0.156 mg/mL) and C. albicans (MIC = 0.3125 mg/mL) due to hydroxyl groups enhancing hydrogen bonding with microbial targets .
  • 1-Benzyl-2-methanesulfonyl analog : The benzyl group may improve lipophilicity for membrane penetration, while the sulfonyl moiety could inhibit enzymes like thymidylate kinase (TMK) via electrophilic interactions, as seen in docking studies of similar compounds .

Antioxidant Capacity

  • Compound 1b: Demonstrated β-carotene bleaching inhibition (84.2% at 1 mg/mL), attributed to phenolic hydroxyl groups.
  • Methanesulfonyl substituents : Likely reduce antioxidant activity compared to hydroxylated analogs but may improve metabolic stability .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Substituents
1-Benzyl-2-methanesulfonyl-1H-1,3-benzodiazole ~316.4 2.8 ~0.5 (DMSO) Benzyl, Methanesulfonyl
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole () 178.3 3.1 ~0.2 (DMSO) Methyl, Methylsulfanyl
5b () 267.2 1.5 ~10 (Water) Trihydroxyphenyl

Biological Activity

1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodiazole ring, which is a common scaffold in many biologically active molecules. Its structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₅N₃O₂S
  • CAS Number : 100969-46-8

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study evaluating various benzimidazole derivatives found that compounds similar to this one demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Organism
This compound50Staphylococcus aureus
Control (Ampicillin)25Staphylococcus aureus

These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For instance, in vitro tests have shown that derivatives of benzodiazole can inhibit the proliferation of cancer cell lines.

Cell LineIC₅₀ (µM)Compound
MDA-MB-231 (breast cancer)16.38This compound
A549 (lung cancer)29.39This compound

These findings indicate that the compound may exert cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

The biological activity of this compound is believed to involve multiple pathways:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in cellular processes, leading to inhibition of their activity.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Molecular docking studies suggest that the compound binds effectively to target enzymes, which could explain its observed biological activities .

Case Studies

Several case studies highlight the efficacy of benzodiazole derivatives in various biological assays:

  • Antimicrobial Efficacy : A study reported that a series of benzodiazole derivatives, including this compound, were tested against multiple bacterial strains. The results indicated significant inhibitory effects compared to standard antibiotics.
  • Anticancer Studies : In another investigation focusing on breast cancer cell lines, compounds with similar structures exhibited varying degrees of cytotoxicity. The most potent derivatives were noted for their ability to induce apoptosis in malignant cells.

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